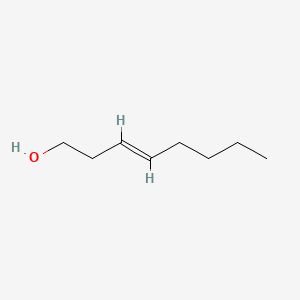

3-Octen-1-OL

説明

Structure

3D Structure

特性

CAS番号 |

20125-85-3 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC名 |

(E)-oct-3-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5+ |

InChIキー |

YDXQPTHHAPCTPP-AATRIKPKSA-N |

異性体SMILES |

CCCC/C=C/CCO |

正規SMILES |

CCCCC=CCCO |

沸点 |

188.00 to 189.00 °C. @ 760.00 mm Hg (est) |

溶解性 |

1855 mg/L @ 25 °C (est) |

製品の起源 |

United States |

Foundational & Exploratory

The Fungal Production of 1-Octen-3-ol: A Technical Guide to its Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-ol (B46169), colloquially known as mushroom alcohol, is a C8 volatile organic compound that is the principal contributor to the characteristic aroma of fresh fungi. Beyond its role as a flavor and fragrance compound, it functions as a critical signaling molecule in fungal development, spore germination, and inter-kingdom interactions. The biosynthesis of 1-octen-3-ol in fungi is primarily achieved through the lipoxygenase (LOX) pathway, a specialized branch of oxylipin metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway, the enzymes involved, and the factors regulating its production. It summarizes key quantitative data and details the experimental protocols necessary for its study, offering a comprehensive resource for professionals in mycology, biochemistry, and drug development.

The Core Biosynthesis Pathway

The formation of 1-octen-3-ol in fungi is predominantly a two-step enzymatic cascade that utilizes linoleic acid as its primary substrate. Linoleic acid, a common polyunsaturated fatty acid, is first oxidized and then cleaved to produce the final C8 alcohol.

-

Oxygenation of Linoleic Acid: The pathway is initiated by a dioxygenase (DOX) or lipoxygenase (LOX) enzyme, which catalyzes the introduction of molecular oxygen into the linoleic acid backbone.[1] In the specific pathway leading to 1-octen-3-ol, this oxygenation occurs at the C-10 position, yielding 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPOD) as a key intermediate.[2][3]

-

Cleavage of the Hydroperoxide: The unstable 10-HPOD intermediate is then cleaved by a specialized enzyme known as a hydroperoxide lyase (HPL).[3] This enzymatic action breaks the carbon chain, releasing (R)-1-octen-3-ol and a co-product, 10-oxodecanoic acid.[2][4]

This pathway has been identified and characterized in several fungal species. In the common button mushroom, Agaricus bisporus, the enzymes responsible have been identified as a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL).[1][2] A similar pathway exists in Aspergillus nidulans, where the ppoC gene, encoding a dioxygenase, is responsible for producing the 10-HPOD precursor.[1][5]

Caption: The two-step enzymatic conversion of linoleic acid to 1-octen-3-ol.

Key Enzymes and Their Characteristics

The production of 1-octen-3-ol is dependent on the coordinated action of two main classes of enzymes.

-

Dioxygenases (DOX) and Lipoxygenases (LOX): These enzymes catalyze the initial oxygenation of linoleic acid. Lipoxygenases are typically non-heme iron-containing enzymes, while some dioxygenases involved in this pathway are heme-containing cytochrome P450 enzymes.[1][6] Their activity is crucial as it determines the position of the hydroperoxide group, thereby dictating the final cleavage products. In A. bisporus, the enzyme AbLOX has been shown to be a multifunctional fatty acid dioxygenase essential for this first step.[2]

-

Hydroperoxide Lyases (HPL): HPLs are responsible for the specific cleavage of the hydroperoxide intermediate. These enzymes often belong to the cytochrome P450 superfamily.[6][7] The HPL in A. bisporus, AbHPL, specifically cleaves 10-HPOD to generate 1-octen-3-ol.[2][5] This is distinct from other fungal or plant pathways where HPLs might cleave 9-HPOD or 13-HPOD to produce different volatile compounds.[5]

Regulation and Optimization of Biosynthesis

The synthesis of 1-octen-3-ol is not constitutive and is influenced by several physiological and environmental factors.

-

Cellular Integrity: A key regulatory aspect is the apparent compartmentalization of enzymes and substrates within intact fungal cells.[4] Many studies report that 1-octen-3-ol production is significantly accelerated upon cell disruption, such as through homogenization or freeze-thaw cycles.[4] This suggests that in healthy, intact cells, the enzymes (e.g., LOX, HPL) are physically separated from their substrate (linoleic acid), preventing continuous production. Tissue damage brings them into contact, initiating the pathway.

-

Substrate Induction: The availability of linoleic acid can directly influence the rate of 1-octen-3-ol production. Studies on Penicillium camemberti have shown that adding linoleic acid to the culture medium enhances the production of 1-octen-3-ol, primarily by increasing HPL activity.[8]

-

Reaction Conditions: The enzymatic reactions are sensitive to pH and temperature. For the combined AbLOX and AbHPL system from A. bisporus, the optimal conditions for converting linoleic acid to 1-octen-3-ol were found to be a pH of 7.2 and a temperature of 35°C .[2] In another study using crude homogenates of A. bisporus, the optimal parameters to maximize yield were determined to be 7.8°C and a pH of 7.5 , with a linoleic acid concentration of 12 mg per gram of mushroom.[9]

-

Physiological Role: 1-octen-3-ol can act as a self-inhibitor of spore germination at high concentrations, suggesting a quorum-sensing or hormonal role in regulating fungal development.[10][11] In Aspergillus flavus, however, the concentrations produced were found to be too low to be the primary cause of germination inhibition at high spore densities.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on fungal 1-octen-3-ol biosynthesis.

Table 1: Optimal Reaction Conditions for 1-Octen-3-ol Production

| Fungal Source | Enzyme System | Optimal pH | Optimal Temperature (°C) | Optimal Substrate Conc. | Reference |

| Agaricus bisporus | Recombinant AbLOX + AbHPL | 7.2 | 35 | 3 mM Linoleic Acid | [2][5] |

| Agaricus bisporus | Crude Homogenate | 7.5 | 7.8 | 12 mg LA / g mushroom | [9] |

| T. matsutake (in yeast) | Recombinant LOX-1 + HPL | - | 30 | 3 mM Linoleic Acid | [12] |

Table 2: Effect of Linoleic Acid (LA) Induction on 1-Octen-3-ol Production in Penicillium camemberti

| Condition | Substrate | 1-Octen-3-ol Yield (µg/mg protein) | Reference |

| Non-induced Extract | 0.5 g LA | 1.8 | [8] |

| Induced Extract | 0.5 g LA | ~3.6 (Twice the non-induced) | [8] |

| Non-induced Extract | 10-HPOD | 4.6 | [8] |

| Induced Extract | 10-HPOD | 9.0 | [8] |

Table 3: Specific Activities of Recombinant Enzymes from Agaricus bisporus

| Enzyme | Function | Specific Activity (U/mg) | Assay Method | Reference |

| AbLOX | Dioxygenase | 67.5 | KI-starch | [13] |

| AbLDS1 | Dioxygenase | 8.1 | KI-starch | [13] |

| AbLDS2 | Dioxygenase | 10.2 | KI-starch | [13] |

| AbHPL | Hydroperoxide Lyase | 25.3 | KI-starch | [13] |

| Note: One unit (U) of enzyme activity was defined as the amount of enzyme that caused a change of 0.001 in absorbance per minute. |

Experimental Protocols

This section details common methodologies for studying the 1-octen-3-ol biosynthesis pathway.

Preparation of Fungal Cell Lysates

A crude enzyme extract is often sufficient for initial activity studies.

-

Harvesting: Collect fungal mycelium or fruiting bodies. Wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove media components.

-

Homogenization: Disrupt the cells to release intracellular enzymes. This can be achieved by:

-

Grinding with liquid nitrogen in a mortar and pestle.

-

Using a high-speed blender with buffer and glass beads.

-

Sonication on ice.

-

Using a French press for smaller culture volumes.[14]

-

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Collection: The resulting supernatant is the crude cell lysate, which can be used directly for enzyme assays or further purification.

Dioxygenase (LOX) Activity Assay

LOX activity is typically measured by detecting the formation of hydroperoxides.

-

Method 1: Spectrophotometric Assay

-

Principle: LOX catalyzes the oxidation of unsaturated fatty acids, and the resulting hydroperoxide product has a specific absorption peak.[15]

-

Reagents: Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0), substrate solution (e.g., 10 mM linoleic acid in ethanol), and enzyme extract.

-

Procedure: a. Prepare a reaction mixture in a quartz cuvette containing buffer and substrate. b. Initiate the reaction by adding a small volume of the enzyme extract. c. Immediately monitor the increase in absorbance at 234 nm (for conjugated diene hydroperoxides) or 280 nm.[15] d. Calculate enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of the hydroperoxide.

-

-

Method 2: KI-Starch Method

-

Principle: Hydroperoxides produced by the enzyme will oxidize iodide (I⁻) from potassium iodide (KI) to iodine (I₂), which then forms a blue-black complex with starch. This provides a qualitative or semi-quantitative measure of activity.[2]

-

Procedure: After the enzymatic reaction, add a solution of KI and starch. The development of a dark color indicates the presence of hydroperoxides.[2]

-

Hydroperoxide Lyase (HPL) and Coupled Pathway Activity Assay

HPL activity is best measured by quantifying the volatile product, 1-octen-3-ol. This can also be used to measure the activity of the entire coupled pathway.

-

Principle: The volatile 1-octen-3-ol is captured from the headspace of the reaction vial and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Setup: a. In a sealed GC vial, combine buffer (e.g., 100 mM phosphate buffer, pH 7.2), enzyme extract(s) (LOX and HPL, or a crude lysate), and the substrate (linoleic acid, ~3 mM).[5] b. Incubate the vial at the optimal temperature (e.g., 35°C) for a defined period (e.g., 1 hour) with gentle agitation.[5]

-

Headspace Solid-Phase Microextraction (SPME): a. After incubation, expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the reaction mixture for a set time (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

-

GC-MS Analysis: a. Desorb the captured volatiles by inserting the SPME fiber into the hot injection port of a GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) to separate the compounds. A typical temperature program starts at 40°C and ramps up to 240°C.[12] c. The mass spectrometer is used to identify 1-octen-3-ol based on its characteristic mass spectrum and retention time compared to an authentic standard.[12][13] d. Quantify the amount of 1-octen-3-ol produced by comparing its peak area to a standard curve.

Caption: Experimental workflow for analyzing 1-octen-3-ol biosynthesis.

Conclusion and Future Directions

The biosynthesis of 1-octen-3-ol via the lipoxygenase pathway is a conserved and significant metabolic process in many fungal species. The core pathway, involving the sequential action of a dioxygenase and a hydroperoxide lyase on linoleic acid, is well-established. Regulation appears to be tightly controlled through enzyme-substrate compartmentalization, with pathway activation often linked to cellular damage. While key enzymes have been identified in model species like A. bisporus, further research is needed to identify and characterize these enzymes across a broader range of fungi. Understanding the intricate regulation of this pathway and its genetic underpinnings will not only illuminate fundamental aspects of fungal biology but also open avenues for the biotechnological production of this valuable natural flavor compound and potentially reveal novel targets for antifungal drug development.

References

- 1. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 4. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Germination of penicillium paneum Conidia is regulated by 1-octen-3-ol, a volatile self-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipoxygenase (LOX) Activity Assay Kit - Elabscience® [elabscience.com]

An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-3-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Octen-1-ol, also known as cis-3-Octen-1-ol, is an organic compound classified as a fatty alcohol. It is a volatile molecule found in various plants and is a significant contributor to the characteristic aroma of many fruits and vegetables, including melons and green beans.[1] Its distinct fresh, green, and slightly fatty, mushroom-like odor has led to its use as a flavoring and fragrance agent.[1][2] Beyond its sensory properties, the C8 alcohol family, to which (Z)-3-octen-1-ol belongs, is of increasing interest to researchers for its biological activities and potential roles in chemical signaling. This guide provides a comprehensive overview of the chemical and physical properties of (Z)-3-Octen-1-ol, detailed experimental protocols for its synthesis and analysis, and an examination of its role in biological pathways.

Chemical and Physical Properties

(Z)-3-Octen-1-ol is a colorless to pale yellow liquid at room temperature.[1] The presence of a cis-double bond on the third carbon of the eight-carbon chain is a key structural feature that defines its chemical and physical characteristics.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | (3Z)-Oct-3-en-1-ol |

| Synonyms | cis-3-Octen-1-ol, (Z)-Oct-3-en-1-ol |

| CAS Number | 20125-84-2 |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| InChI Key | YDXQPTHHAPCTPP-WAYWQWQTSA-N |

Physicochemical Data

A summary of the key physicochemical properties of (Z)-3-Octen-1-ol is presented below, providing essential data for experimental design and application.

| Property | Value | Conditions |

| Boiling Point | 174 °C | @ 760 mmHg |

| 73 °C | @ 0.50 mmHg | |

| Specific Gravity | 0.840 - 0.850 | @ 25 °C |

| Refractive Index | 1.440 - 1.450 | @ 20 °C |

| Flash Point | 87.78 °C | (Closed Cup) |

| Vapor Pressure | 0.160 mmHg | @ 25 °C (estimated) |

| Solubility | Insoluble in water; Soluble in alcohol. | |

| Water Solubility | 1855 mg/L | @ 25 °C (estimated) |

| logP (o/w) | 2.716 | (estimated) |

Data compiled from references[1][3].

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and identification of (Z)-3-Octen-1-ol.

| Technique | Key Features |

| ¹H NMR | Data available, characteristic peaks for vinyl and alcohol protons. |

| ¹³C NMR | Data available, distinct signals for sp² and sp³ hybridized carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H and C=C bonds. |

| Mass Spectrometry (GC-MS) | Molecular ion peak and specific fragmentation pattern available. |

Data available through PubChem and NIST databases.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (Z)-3-Octen-1-ol are essential for researchers working with this compound.

Synthesis of (Z)-3-Octen-1-ol via Wittig Reaction

The Wittig reaction is a robust method for the stereoselective synthesis of alkenes, and it can be adapted to produce (Z)-3-Octen-1-ol with high isomeric purity. The following protocol is a representative procedure.

Objective: To synthesize (Z)-3-Octen-1-ol from a protected 4-bromobutanol and butanal.

Materials:

-

(4-bromobutoxy)tetrahydro-2H-pyran

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous acetonitrile

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Butanal

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Acetic acid

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Phosphonium (B103445) Salt Formation:

-

Dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.[4]

-

Reflux the mixture for 24-48 hours, monitoring for the formation of a precipitate.[4]

-

Cool the reaction to room temperature and add diethyl ether to complete the precipitation.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum to yield (4-(tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide.

-

-

Wittig Reaction:

-

Suspend the phosphonium salt (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).[4]

-

Cool the suspension to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep red indicates ylide formation. Stir for 1 hour at -78 °C.[4]

-

Add butanal (1 equivalent) dropwise at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the protected alkene from the previous step in a 3:1:1 mixture of acetic acid, THF, and water.[4]

-

Stir at room temperature, monitoring by TLC until deprotection is complete.

-

Carefully neutralize with saturated aqueous NaHCO₃ and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain (Z)-3-Octen-1-ol.

-

References

An In-depth Technical Guide to 1-Octen-3-ol as a Volatile Organic Compound in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Octen-3-ol (B46169) is an eight-carbon volatile organic compound (VOC) that plays a significant role in the chemical ecology of a wide range of organisms, from fungi to plants and insects. While it is famously known as "mushroom alcohol" due to its characteristic earthy and fungal aroma, its presence and functions in the plant kingdom are of increasing interest to researchers. In plants, 1-octen-3-ol is involved in defense signaling, particularly in response to herbivory and pathogen attack. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and ecological roles of 1-octen-3-ol in plants, with a focus on quantitative data and detailed experimental methodologies. It is important to note that the user's original query referred to "3-Octen-1-OL," which is likely a typographical error, as the vast majority of scientific literature focuses on the isomer 1-octen-3-ol in biological systems.

Biosynthesis of 1-Octen-3-ol in Plants

The biosynthesis of 1-octen-3-ol in plants can occur through different pathways depending on the plant species. While many lower plants, fungi, and algae synthesize it de novo from fatty acids via the lipoxygenase (LOX) pathway, in vascular plants such as soybean (Glycine max), a prominent mechanism involves the release from a non-volatile precursor upon tissue damage.

The Precursor Pathway in Soybean

In soybean, 1-octen-3-ol is stored in a stable, non-volatile form as a glycoside, specifically (R)-1-octen-3-yl β-primeveroside.[1] This glycoside is found in various plant tissues, with high concentrations in young, developing organs like leaves and sepals.[2] Upon mechanical wounding, such as from herbivore feeding, endogenous glycosidases are released and rapidly hydrolyze the 1-octen-3-yl β-primeveroside, liberating the volatile 1-octen-3-ol.[2] This mechanism allows for a rapid defense response at the site of injury.

The biosynthesis of the precursor, 1-octen-3-yl β-primeveroside, is itself a regulated process. Treatment of soybean leaves with the plant defense hormone methyl jasmonate leads to a significant increase in the concentration of this glycoside, suggesting its role in induced defense responses.[2]

Caption: Biosynthesis of 1-octen-3-ol in soybean.

Signaling and Induction of Defense Responses

1-Octen-3-ol acts as a signaling molecule in plants, inducing defense responses against pathogens and herbivores. In Arabidopsis thaliana, exposure to 1-octen-3-ol activates the expression of defense-related genes that are also induced by wounding and the plant hormones jasmonic acid (JA) and ethylene.[3] This suggests that 1-octen-3-ol perception feeds into the well-established jasmonate signaling pathway to elicit a defense response.

The Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is a central component of plant defense. The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile). In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors such as MYC2. Upon induction, JA-Ile binds to its receptor, the F-box protein COI1, which is part of the SCFCOI1 ubiquitin ligase complex. This binding event targets the JAZ repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, which can then activate the expression of a suite of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes for the biosynthesis of defense compounds.

While a specific receptor for 1-octen-3-ol in plants has not yet been identified, it is clear that its perception leads to the activation of this JA-dependent signaling cascade.

Caption: The Jasmonic Acid (JA) signaling pathway.

Ecological Roles of 1-Octen-3-ol

The volatility of 1-octen-3-ol allows it to function as an airborne signal in various ecological interactions.

-

Plant-Plant Communication: Volatiles released from a damaged plant can be perceived by neighboring plants, priming their defenses against potential threats.

-

Plant-Insect Interactions: 1-Octen-3-ol can act as a semiochemical, influencing the behavior of insects. It can attract natural enemies of herbivores to the damaged plant or deter further herbivory.

-

Direct Defense: 1-Octen-3-ol has been shown to have antifungal properties and can directly inhibit the growth of certain plant pathogens.

Quantitative Data

Table 1: Concentration of 1-Octen-3-yl β-Primeveroside in Soybean (Glycine max) Leaves After Treatment with Methyl Jasmonate.[4][5]

| Time after Treatment (hours) | 1-Octen-3-yl β-Primeveroside (nmol/g fresh weight) |

| 0 µM Methyl Jasmonate (Control) | |

| 0 | ~25 |

| 24 | ~25 |

| 48 | ~25 |

| 72 | ~25 |

| 50 µM Methyl Jasmonate | |

| 0 | ~25 |

| 24 | ~40 |

| 48 | ~50 |

| 72 | ~55 |

| 200 µM Methyl Jasmonate | |

| 0 | ~25 |

| 24 | ~60 |

| 48 | ~80 |

| 72 | ~90 |

Data extracted and estimated from graphical representations in Ntoruru et al. (2022).[4][5]

Table 2: Example of 1-Octen-3-ol Induced Defense Gene Expression in Arabidopsis thaliana (Hypothetical Data Based on Qualitative Descriptions).[3]

| Gene | Function | Fold Change in Expression (1-Octen-3-ol vs. Control) |

| PDF1.2 | Plant Defensin (Antifungal) | > 10 |

| VSP2 | Vegetative Storage Protein (Herbivore Defense) | > 8 |

| LOX2 | Lipoxygenase (JA Biosynthesis) | > 5 |

| ACTIN2 | Housekeeping Gene | 1 |

Note: This table represents the expected outcome of a qRT-PCR experiment based on literature stating that 1-octen-3-ol induces JA-responsive genes. Specific fold-change values would need to be determined experimentally.

Experimental Protocols

Analysis of 1-Octen-3-ol Emission by GC-MS

This protocol describes the collection and analysis of volatile 1-octen-3-ol from plant headspace.

Materials:

-

Glass chambers for enclosing plants

-

Volatile collection traps (e.g., Tenax TA or Porapak Q)

-

Vacuum pump

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., nonyl acetate)

Procedure:

-

Enclose the plant or a portion of it in a glass chamber.

-

Pull air from the chamber through a volatile collection trap at a constant flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 4-8 hours).

-

After collection, spike the trap with a known amount of internal standard.

-

Analyze the trapped volatiles by thermal desorption GC-MS.

-

Identify 1-octen-3-ol based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of 1-octen-3-ol by comparing its peak area to that of the internal standard.

Caption: Workflow for plant VOC analysis by GC-MS.

Quantification of 1-Octen-3-yl β-Primeveroside by HPLC

This protocol outlines the extraction and quantification of the non-volatile precursor of 1-octen-3-ol from soybean leaves.

Materials:

-

Soybean leaf tissue

-

Liquid nitrogen

-

Water

-

Formic acid

-

High-Performance Liquid Chromatograph (HPLC) with a UV or MS detector

-

C18 reverse-phase HPLC column

Procedure:

-

Harvest soybean leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with 80% methanol by vortexing and sonication.

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the extract by HPLC on a C18 column.

-

Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the eluent at a wavelength appropriate for the glycoside or use a mass spectrometer for detection.

-

Quantify the 1-octen-3-yl β-primeveroside by comparing its peak area to a calibration curve generated with a purified standard.

Botrytis cinerea Infection Assay in Arabidopsis thaliana

This protocol details a method to assess the effect of 1-octen-3-ol on plant resistance to the fungal pathogen Botrytis cinerea.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Botrytis cinerea culture

-

Potato Dextrose Agar (PDA) plates

-

1-Octen-3-ol solution

-

Micropipettes

Procedure:

-

Pre-treatment: Expose Arabidopsis plants to a low concentration of 1-octen-3-ol vapor for 24-48 hours. Use a control group with no 1-octen-3-ol exposure.

-

Inoculum Preparation: Grow B. cinerea on PDA plates. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Filter the spore suspension and adjust the concentration to 5 x 105 spores/mL.

-

Inoculation: Place 5 µL droplets of the spore suspension onto the center of mature leaves of both the 1-octen-3-ol treated and control plants.

-

Incubation: Place the inoculated plants in a high-humidity chamber to facilitate infection.

-

Disease Assessment: Measure the diameter of the necrotic lesions on the leaves at 24, 48, and 72 hours post-inoculation. Compare the lesion size between the treated and control plants to determine the effect of 1-octen-3-ol on disease resistance.

Conclusion

1-Octen-3-ol is a multifaceted volatile organic compound in plants, acting as a pre-formed defense that is rapidly deployed upon tissue damage. Its signaling role, particularly its interplay with the jasmonic acid pathway, highlights a sophisticated mechanism of induced defense. Further research into the specific receptors and upstream signaling components of 1-octen-3-ol perception in plants will provide a more complete understanding of its function. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the role of this important VOC in plant biology and its potential applications in crop protection and drug development.

References

The Dichotomy of a Scent: A Technical Guide to the Biological Activity of 3-Octen-1-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-1-ol, a volatile organic compound commonly known as "mushroom alcohol," is a significant semiochemical in the animal kingdom, particularly for insects. This C8 alcohol exists as two enantiomers, (R)-(-)-3-octen-1-ol and (S)-(+)-3-octen-1-ol, which, despite their identical chemical formula and connectivity, often elicit distinct behavioral and physiological responses. This technical guide delves into the core of the differential biological activity of these enantiomers, providing an in-depth analysis of their effects on insect behavior, the underlying neurophysiological mechanisms, and the experimental protocols used for their investigation. This document is intended to be a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction: The Significance of Chirality in Olfaction

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in biological recognition. In the realm of olfaction, the stereochemistry of a volatile compound can dramatically alter its perceived scent and its interaction with olfactory receptors. This compound is a classic example of this principle. Found in the breath and sweat of vertebrates, as well as in various fungi and plants, it serves as a key kairomone for many blood-feeding insects, signaling the presence of a host. However, the biological activity is often enantiomer-specific, with one enantiomer acting as a potent attractant while the other is less active or even repellent. Understanding these differences is paramount for the development of effective and specific insect attractants or repellents.

Differential Biological Activity of this compound Enantiomers

The biological effects of the (R)- and (S)-enantiomers of this compound are species-dependent, highlighting the diversity of olfactory systems across different insect taxa.

Attraction and Repellency in Mosquitoes

Numerous studies have demonstrated the differential effects of this compound enantiomers on various mosquito species. Field studies have shown that traps baited with the (R)-(-)-enantiomer often capture a greater number of mosquitoes than those baited with the (S)-(+)-enantiomer.[1][2][3] For instance, in some environments, traps with (R)-1-octen-3-ol attracted more Anopheles crucians and Ochlerotatus infirmatus than the (S)-enantiomer.[2]

Conversely, in the Southern House Mosquito, Culex quinquefasciatus, both enantiomers of 1-octen-3-ol (B46169) have been shown to act as repellents at high concentrations.[1][4][5] This repellent effect is mediated by distinct olfactory receptors located on both the maxillary palps and the antennae.[1][5]

Responses in Other Insects

The differential activity of these enantiomers is not limited to mosquitoes. In sandflies, vectors for leishmaniasis, field trials have shown that traps baited with (R)-1-octen-3-ol captured significantly more Phlebotomus martini than those with the (S)-form.[3] In contrast, for some grain beetles, both enantiomers have been found to be attractive.[6]

Quantitative Data on Enantiomer Activity

To facilitate a clear comparison of the biological potency of the this compound enantiomers, the following tables summarize quantitative data from various studies.

Table 1: Behavioral Responses of Insects to this compound Enantiomers (Field and Laboratory Assays)

| Insect Species | Assay Type | (R)-(-)-3-Octen-1-ol Response | (S)-(+)-3-Octen-1-ol Response | Racemic Mixture Response | Reference |

| Aedes aegypti | Y-tube Olfactometer | Increased flight and attraction | Lower activation | - | [3] |

| Culex quinquefasciatus | Y-tube Olfactometer | Increased activation (not attraction) | Lower activation | Repellent at 1% and 10% | [3][5] |

| Phlebotomus martini | CDC Light Trap | Significantly higher trap captures | Lower trap captures | - | [3] |

| Various Mosquito Species (Florida, USA) | MM-X & MD-2500 Traps | Generally attracted more species and higher numbers | Equally or slightly less attractive than CO2 only | - | [1][2] |

Table 2: Electrophysiological Responses of Insect Olfactory Sensory Neurons (OSNs) to this compound Enantiomers

| Insect Species | Neuron/Receptor | (R)-(-)-3-Octen-1-ol Response | (S)-(+)-3-Octen-1-ol Response | Reference |

| Aedes aegypti | Maxillary Palp OSNs | Higher sensitivity | Lower sensitivity | [3] |

| Culex quinquefasciatus | CquiOR118b (Maxillary Palps) | Remarkable selectivity and sensitivity | Much lower response | [1] |

| Culex quinquefasciatus | CquiOR114b (Antennae) | Responded to both enantiomers | Higher preference than for (R)-enantiomer | [1] |

Experimental Protocols

The investigation of the biological activity of this compound enantiomers relies on a suite of specialized experimental techniques.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[7] It provides a measure of the overall antennal sensitivity to a compound.

-

Insect Preparation: The insect is typically immobilized, and an antenna is either left attached or excised.

-

Electrode Placement: A recording electrode is placed in contact with the distal end of the antenna, and a reference electrode is inserted into the head or the base of the antenna.[7]

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the this compound enantiomer is injected into the airstream.

-

Data Acquisition: The change in the electrical potential of the antenna (the EAG response) is amplified and recorded. The amplitude of the negative voltage deflection is proportional to the number of responding neurons.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[8][9] This method provides detailed information about the specificity and sensitivity of individual neurons to different enantiomers.

-

Insect Preparation: The insect is immobilized, often in a pipette tip or on a slide, with the antennae or maxillary palps stabilized.[10][11]

-

Electrode Placement: A sharp recording electrode (tungsten or glass) is carefully inserted into the base of a single sensillum, while a reference electrode is placed in the eye or another part of the body.[9][10]

-

Stimulus Delivery: A controlled puff of the test odorant is delivered to the sensillum.

-

Data Analysis: The firing frequency of the neuron in response to the stimulus is recorded and analyzed to determine the neuron's response profile.

Behavioral Assays: Y-Tube Olfactometer

The Y-tube olfactometer is a common laboratory apparatus used to assess the behavioral response (attraction or repellency) of an insect to a specific odor.[12][13][14][15]

-

Apparatus: A Y-shaped glass or plastic tube with a single entry arm that bifurcates into two arms.[12][15]

-

Experimental Setup: A continuous stream of purified air flows through both arms. The test odorant (e.g., one of the this compound enantiomers) is introduced into the airstream of one arm, while the other arm contains a control (e.g., solvent only).

-

Procedure: An insect is released at the base of the Y-tube and allowed to move freely. The arm it chooses to enter and the time spent in each arm are recorded.

-

Data Analysis: A preference index is often calculated to quantify the degree of attraction or repellency.

Signaling Pathways in Insect Olfaction

The detection of this compound enantiomers by insects involves a complex series of molecular events within the olfactory sensilla.

The process begins with the entry of the volatile this compound molecule into the sensillum lymph through pores in the sensillum wall. Here, it is typically bound by an Odorant-Binding Protein (OBP) . OBPs are small, soluble proteins that are thought to solubilize and transport hydrophobic odorants to the olfactory receptors.[16]

The OBP-odorant complex then interacts with a heterodimeric Odorant Receptor (OR) complex embedded in the dendritic membrane of an Olfactory Sensory Neuron (OSN). This complex consists of a variable, ligand-binding OR subunit (which confers specificity for a particular enantiomer) and a highly conserved co-receptor, Orco .[17][18][19][20]

Upon binding of the odorant, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel that is an intrinsic part of the Orco protein.[17][18][19] This leads to an influx of cations (such as Na+ and Ca2+), causing a depolarization of the OSN membrane. If this depolarization reaches the threshold, it triggers the generation of action potentials, which are then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.[21] Signal termination is facilitated by Odorant-Degrading Enzymes (ODEs) that break down the odorant molecules.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the biological activity of this compound enantiomers.

Conclusion and Future Directions

The differential biological activities of the (R)- and (S)-enantiomers of this compound underscore the exquisite specificity of insect olfactory systems. For researchers and professionals in drug development, particularly in the context of pest management, this enantiomer-specific activity presents both a challenge and an opportunity. By focusing on the most active enantiomer, it is possible to develop more potent and specific attractants for monitoring and controlling insect populations, while minimizing off-target effects.

Future research should continue to focus on:

-

Identifying and characterizing the specific olfactory receptors for this compound enantiomers in a wider range of insect species.

-

Elucidating the precise role of Odorant-Binding Proteins in enantiomeric discrimination.

-

Investigating the downstream neural processing of enantiomer-specific information in the insect brain.

-

Conducting more extensive field trials to validate the efficacy of enantiomerically pure compounds in real-world settings.

A deeper understanding of these fundamental biological processes will undoubtedly pave the way for the next generation of environmentally friendly and highly effective insect control strategies.

References

- 1. Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Novel Tomicus yunnanensis (Coleoptera, Curculionidae) Attractants Utilizing Dynamic Release of Catalytically Oxidized α-Pinene | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Ligand Binding Properties of Odorant-Binding Protein OBP5 from Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Cryo-EM structure of the insect olfactory receptor Orco - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Fungal Volatile 1-Octen-3-ol: A Technical Guide to its Discovery, Analysis, and Significance in Mushroom Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-ol (B46169), a volatile C8 oxylipin, is a pivotal compound in the study of mushroom biology, contributing significantly to their characteristic aroma and playing crucial roles in fungal signaling and defense mechanisms. This technical guide provides an in-depth overview of the discovery, biosynthesis, and quantitative distribution of 1-octen-3-ol across various mushroom species. Detailed experimental protocols for its extraction and analysis, primarily focusing on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), are presented. Furthermore, this document elucidates the known signaling pathways associated with 1-octen-3-ol, particularly its function as a self-inhibitor of spore germination. The information compiled herein is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development, facilitating further investigation into the multifaceted roles of this significant fungal metabolite.

Introduction

1-Octen-3-ol, colloquially known as "mushroom alcohol," is the primary contributor to the typical earthy and fungal aroma of most mushroom species[1]. Beyond its role as a flavor and fragrance compound, 1-octen-3-ol is a biologically active molecule involved in intra- and inter-species signaling, defense, and potentially, pathogenesis[2][3]. The predominant enantiomer found in mushrooms is (R)-(-)-1-octen-3-ol, which is biosynthetically produced from the enzymatic oxidation of linoleic acid[4]. Understanding the distribution and concentration of this compound across different mushroom species, as well as the methodologies for its precise quantification, is essential for a variety of applications, from food science to the development of novel pharmaceuticals.

Quantitative Distribution of 1-Octen-3-ol in Mushroom Species

The concentration of 1-octen-3-ol can vary significantly among different mushroom species, and can also be influenced by factors such as the stage of development and post-harvest conditions. The following table summarizes the quantitative data for 1-octen-3-ol content in several mushroom species as reported in the scientific literature.

| Mushroom Species | Common Name | 1-Octen-3-ol Concentration (µg/g fresh weight unless otherwise noted) | Reference(s) |

| Agaricus bisporus | Button Mushroom | 39.04% - 62.93% of total volatiles | [5] |

| Agaricus bisporus | Button Mushroom | 37,000 - 73,000 (in different cooking methods) | [6] |

| Pleurotus pulmonarius | Phoenix Mushroom | Up to 700 µg/g (in submerged culture with soy flour and oil) | [7] |

| Lentinula edodes | Shiitake | 89.2% of total C8 volatiles | [8] |

| Hypsizygus tesselatus | Beech Mushroom | 62.4% of total C8 volatiles | [8] |

Note: The quantitative data presented can be influenced by the extraction and analytical methods employed, as well as the specific strain and growth conditions of the mushrooms.

Biosynthesis of 1-Octen-3-ol

In fungi, 1-octen-3-ol is synthesized from the polyunsaturated fatty acid, linoleic acid, through a well-defined enzymatic pathway. The key enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL). The process begins with the oxygenation of linoleic acid by LOX to form a hydroperoxide intermediate. Subsequently, HPL cleaves this intermediate to yield 1-octen-3-ol and 10-oxo-decenoic acid[4].

Experimental Protocols

The analysis of volatile compounds like 1-octen-3-ol in mushrooms is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of 1-Octen-3-ol in Agaricus bisporus

This protocol is adapted from methodologies described for the analysis of volatile compounds in Agaricus bisporus[5][9].

4.1.1. Sample Preparation

-

Obtain fresh Agaricus bisporus mushrooms.

-

Weigh a representative sample of mushroom tissue (e.g., 5 g).

-

Homogenize the sample in a suitable buffer or deionized water.

-

Transfer a precise amount of the homogenate (e.g., 2 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatiles.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., 2-octanol).

-

Seal the vial with a PTFE/silicone septum.

4.1.2. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber into the needle.

4.1.3. GC-MS Analysis

-

Injector:

-

Mode: Splitless

-

Temperature: 250°C

-

Desorption Time: 5 minutes

-

-

Column:

-

Type: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

-

Carrier Gas:

-

Helium at a constant flow rate of 1.0 mL/min

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 10°C/min to 250°C, hold for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

4.1.4. Data Analysis

-

Identify 1-octen-3-ol by comparing its mass spectrum and retention time with those of an authentic standard.

-

For quantitative analysis, calculate the concentration of 1-octen-3-ol based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Signaling Pathways and Biological Activity

1-Octen-3-ol is not merely an aromatic compound; it also functions as a signaling molecule in fungi, influencing developmental processes and mediating interactions with other organisms.

Self-Inhibition of Spore Germination

In some fungal species, such as Penicillium paneum, 1-octen-3-ol acts as a volatile self-inhibitor of spore germination[2][9]. At high spore densities, the accumulation of 1-octen-3-ol in the local environment prevents or delays germination, a mechanism thought to prevent premature germination under unfavorable, overcrowded conditions. The precise molecular mechanism of this inhibition is not fully elucidated but is known to involve changes in membrane permeability and protein expression[10].

Antimicrobial Activity

1-Octen-3-ol has demonstrated antimicrobial activity against a range of bacteria and fungi[2][11]. This suggests a role in defending the mushroom against competing microorganisms in its environment. The mechanism of its antimicrobial action is thought to involve the disruption of cell membrane integrity[10].

Conclusion

1-Octen-3-ol is a compound of significant interest in the study of mushroom biology, with implications for food science, chemical ecology, and drug discovery. The standardized methodologies for its analysis, such as HS-SPME-GC-MS, are crucial for obtaining reliable quantitative data. Further research into the signaling pathways regulated by 1-octen-3-ol will undoubtedly uncover new aspects of fungal development and interaction, potentially leading to novel applications in agriculture and medicine. This guide provides a foundational resource for professionals seeking to explore the multifaceted nature of this important fungal volatile.

References

- 1. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of various extraction conditions in Agaricus bisporus by gas chromatography mass spectrometry (HS-GC/MS) technique [acikerisim.ohu.edu.tr]

- 6. Characterization of Volatile Flavor Compounds and Aroma Active Components in Button Mushroom (Agaricus bisporus) across Various Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

The Multifaceted Role of 1-Octen-3-ol in Fungal Communication: A Technical Guide

Introduction

1-Octen-3-ol (B46169), a volatile eight-carbon (C8) oxylipin commonly known as "mushroom alcohol," is a ubiquitous signaling molecule in the fungal kingdom.[1][2] Arising from the enzymatic oxidation of linoleic acid, this compound plays a critical role in regulating fungal morphogenesis, mediating interactions with other organisms, and influencing fungal community structures.[1][2][3] Its distinctive earthy, mushroom-like aroma is a hallmark of many fungal species. This technical guide provides an in-depth analysis of the function of 1-octen-3-ol in fungal communication, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows for researchers, scientists, and drug development professionals.

Biosynthesis of 1-Octen-3-ol

The primary precursor for 1-octen-3-ol biosynthesis in fungi is linoleic acid, an essential fatty acid. The pathway involves a series of enzymatic reactions, primarily catalyzed by lipoxygenases (LOX) and hydroperoxide lyases (HPL).[3][4] The process is often initiated in response to cellular disruption, such as tissue damage.[2][5]

The key steps in the biosynthesis are:

-

Oxygenation of Linoleic Acid: Lipoxygenase introduces an oxygen molecule into linoleic acid to form a hydroperoxide intermediate, typically 10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE).[3]

-

Cleavage of the Hydroperoxide: A hydroperoxide lyase then cleaves the 10-HPODE, yielding (R)-(-)-1-octen-3-ol and 10-oxo-(E)-8-decenoic acid.[3][5]

Interestingly, the production of 1-octen-3-ol is significantly accelerated after cellular disruption, suggesting that the enzymes and substrates are compartmentalized in intact cells.[5] While fatty acid oxygenases (Ppo enzymes) were initially hypothesized to be involved, studies in Aspergillus flavus have shown that they are not essential for 1-octen-3-ol formation.[5]

Role in Fungal Development and Physiology

1-Octen-3-ol acts as a self-regulator of fungal development, with its effects being highly concentration-dependent. It can both inhibit and, in some contexts, promote specific developmental stages.

Inhibition of Spore Germination and Mycelial Growth

A primary and well-documented function of 1-octen-3-ol is the inhibition of spore germination and mycelial growth. This is considered a mechanism to prevent premature germination under unfavorable conditions, such as high population densities.[1][5][6]

Table 1: Inhibitory Concentrations of 1-Octen-3-ol on Fungal Growth and Spore Germination

| Fungal Species | Effect | Concentration | Reference |

| Penicillium paneum | Inhibition of spore germination | - | [1] |

| Monilinia fructicola | Destruction of hyphae morphology | - | [1] |

| Fusarium tricinctum | Inhibition of fungal growth and spore germination | 8.0 mg/mL (growth), 2.0 mg/mL (spore germination) | [7][8] |

| Fusarium oxysporum | Inhibition of fungal growth and spore germination | 8.0 mg/mL (growth), 2.0 mg/mL (spore germination) | [7][8] |

| Aspergillus flavus | Inhibition of conidial germination | > 10 mM | [5] |

| Aspergillus nidulans | Inhibition of conidial germination | - | [5] |

| Boletus reticulatus | Complete inhibition of mycelium growth | High dose (unspecified) | [1] |

| Lactarius deliciosus | Complete inhibition of mycelium growth | High dose (unspecified) | [9] |

| Terfezia leptoderma | Complete inhibition of mycelium growth | High dose (unspecified) | [9] |

Induction of Conidiation

Paradoxically, while inhibiting vegetative growth at high concentrations, lower concentrations of 1-octen-3-ol and related C8 volatiles can induce conidiation (asexual spore formation) in some fungi, such as Trichoderma species.[5][10] This suggests a sophisticated regulatory network where the molecule can signal a shift from vegetative growth to reproduction.

Function in Interspecific and Inter-kingdom Communication

1-Octen-3-ol is a key mediator of interactions between fungi and other organisms, including other fungi, plants, and insects.

Fungal-Fungal Interactions

In mixed fungal communities, 1-octen-3-ol can act as a chemical weapon, giving the producer a competitive advantage. For instance, exposure to the volatilome of Aspergillus oryzae, which is rich in 1-octen-3-ol, significantly reduces the growth and sclerotial counts of Aspergillus flavus.[11] However, this exposure can also lead to an increase in aflatoxin B1 production by A. flavus, indicating a complex stress response.[11]

Fungal-Plant Interactions

Ectomycorrhizal (ECM) fungi, which form symbiotic relationships with plants, produce 1-octen-3-ol.[1] This volatile can influence the germination of host plant seeds. Studies have shown that while the presence of ECM fungi can enhance seed germination, 1-octen-3-ol alone can inhibit it.[1][12] This suggests a finely tuned mechanism where the fungus might regulate the timing of host plant establishment.

Fungal-Insect Interactions

1-Octen-3-ol is a well-known semiochemical that attracts insects, particularly blood-feeding ones like mosquitoes.[2][13] This is due to its presence in mammalian breath and sweat.[2][14] Fungi may exploit this to facilitate spore dispersal. Conversely, some fungi may use 1-octen-3-ol as a defense mechanism to deter fungivores.[2]

Mechanism of Action

The antimicrobial and signaling effects of 1-octen-3-ol appear to be linked to its ability to disrupt cell membrane integrity.[7] Studies have shown that it causes leakage of cellular constituents, indicating a change in membrane permeability.[7][15] The hydroxyl group of 1-octen-3-ol is thought to be crucial for its antimicrobial activity.[7]

Experimental Protocols

Volatile Organic Compound (VOC) Collection and Analysis

A common method for analyzing fungal VOCs like 1-octen-3-ol is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

-

Fungal Culture: Grow the fungal species of interest on a suitable solid or liquid medium in a sealed vial.

-

HS-SPME: Expose an SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace above the fungal culture for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

GC-MS Analysis: Desorb the collected volatiles from the SPME fiber in the injection port of a gas chromatograph. Separate the compounds on a suitable capillary column (e.g., DB-5ms) and identify them based on their mass spectra and retention times compared to known standards.

In Vitro Antifungal Activity Assay

The effect of 1-octen-3-ol on fungal growth can be quantified using agar (B569324) dilution or broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Protocol (Agar Dilution):

-

Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and autoclave.

-

Incorporate 1-Octen-3-ol: While the agar is still molten (around 45-50°C), add various concentrations of 1-octen-3-ol (typically dissolved in a solvent like ethanol (B145695) or DMSO, with a solvent control included).

-

Pour Plates: Pour the agar into petri dishes and allow them to solidify.

-

Inoculation: Place a standardized inoculum of the test fungus (e.g., a mycelial plug or a spore suspension) onto the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration.

-

Measurement: Measure the diameter of the fungal colony and compare it to the control to determine the percentage of inhibition. The MIC is the lowest concentration that completely inhibits visible growth.

Implications for Drug Development

The role of 1-octen-3-ol as a potent signaling and antimicrobial agent presents several avenues for drug development:

-

Novel Antifungal Agents: Understanding the mechanism by which 1-octen-3-ol disrupts fungal cell membranes could inform the design of new antifungal drugs.

-

Quorum Sensing Inhibitors: As 1-octen-3-ol can act as a quorum sensing molecule, developing antagonists that block its perception could be a strategy to control fungal virulence and biofilm formation.

-

Biocontrol Agents: The inhibitory effects of 1-octen-3-ol on pathogenic fungi could be harnessed in agricultural applications as a natural and safe alternative to synthetic fungicides.

1-Octen-3-ol is a versatile and potent signaling molecule in fungi, playing a central role in self-regulation, interspecific competition, and communication with other kingdoms. Its concentration-dependent effects on fungal development, from inhibiting germination to inducing sporulation, highlight its importance in the fungal life cycle. Further research into the perception and signal transduction pathways of 1-octen-3-ol will undoubtedly uncover new targets for antifungal therapies and provide novel strategies for managing fungal populations in various ecological and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Potential of Ectomycorrhizal Fungi to Modulate below and Aboveground Communities May Be Mediated by 1-Octen-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 14. chm.bris.ac.uk [chm.bris.ac.uk]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

Olfactory Perception of cis-3-Octen-1-ol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Octen-1-ol (B1661926) is a volatile organic compound known for its potent and complex aroma, often described as a powerful fresh melon scent with earthy and mushroom-like undertones.[1][2][][4][5] This C8 unsaturated alcohol is a significant contributor to the natural fragrance of various fruits and vegetables, including bananas, passion fruit, and green peas.[4] As a chiral molecule, cis-3-Octen-1-ol exists as two distinct enantiomers: (R)-cis-3-octen-1-ol and (S)-cis-3-octen-1-ol. While the olfactory perception of racemic cis-3-octen-1-ol is generally characterized, a detailed understanding of how each enantiomer interacts with the olfactory system remains an area of limited published research. This guide provides a comprehensive overview of the known olfactory characteristics of cis-3-octen-1-ol, details relevant experimental methodologies for its study, and outlines the fundamental principles of its perception at the molecular level.

Data Presentation: Physicochemical and Olfactory Properties

Table 1: Physicochemical Properties of cis-3-Octen-1-ol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [] |

| Molecular Weight | 128.21 g/mol | [] |

| CAS Number | 20125-84-2 | [] |

| Appearance | Colorless to slightly yellowish liquid | [2] |

| Boiling Point | 95-96 °C @ 15 Torr | [2] |

| Flash Point | 190 °F | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

Table 2: Olfactory Characteristics of cis-3-Octen-1-ol and Comparison with 1-Octen-3-ol (B46169) Enantiomers

| Compound | Odor Description | Odor Threshold | Reference |

| racemic cis-3-Octen-1-ol | Powerful fresh melon, earthy, musty, mushroom-like, fatty, greasy, green, herbal | Not specified | [1][2][4][5] |

| (R)-(-)-1-Octen-3-ol | Fruity, genuine mushroom-like | 10 ppb (in aqueous ethanol) | [6] |

| (S)-(+)-1-Octen-3-ol | Mouldy, grassy | Not specified | [5] |

Note: The lack of specific data for the enantiomers of cis-3-octen-1-ol represents a significant knowledge gap in the field of olfaction science.

Experimental Protocols

A comprehensive understanding of the olfactory perception of cis-3-octen-1-ol isomers requires a multi-faceted experimental approach. The following are detailed methodologies for key experiments.

Synthesis and Chiral Separation of cis-3-Octen-1-ol Enantiomers

While a specific, detailed protocol for the enantioselective synthesis of cis-3-octen-1-ol was not found in the reviewed literature, a general approach can be inferred from synthetic methods for similar chiral alcohols, such as 1-octen-3-ol.

Principle: The synthesis of individual enantiomers typically involves either an asymmetric synthesis route or the resolution of a racemic mixture. Asymmetric synthesis can be achieved using chiral catalysts or reagents. Resolution of a racemic mixture often involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by chromatography, followed by the removal of the chiral auxiliary.

Generalized Protocol for Enantiomeric Resolution:

-

Esterification: React racemic cis-3-octen-1-ol with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) or acid chloride in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) to form a mixture of diastereomeric esters.

-

Chromatographic Separation: Separate the diastereomeric esters using column chromatography on a silica (B1680970) gel stationary phase. The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, allowing for their separation.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using sodium hydroxide (B78521) in methanol/water) to yield the individual (R)- and (S)-enantiomers of cis-3-octen-1-ol.

-

Purification: Purify the individual enantiomers by distillation or chromatography.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of each isomer using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Gas Chromatography-Olfactometry (GC-O)

Principle: GC-O is a technique that combines the separation of volatile compounds by gas chromatography with sensory analysis by a human assessor. As compounds elute from the GC column, they are split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port, where a trained panelist describes the odor and its intensity.

Methodology:

-

Sample Preparation: Prepare solutions of racemic cis-3-octen-1-ol and the individual (R)- and (S)-enantiomers in a suitable solvent (e.g., diethyl ether or pentane).

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or DB-Wax) and an effluent splitter that directs a portion of the column effluent to a sniffing port and the remainder to a detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactometry: A trained assessor sniffs the effluent at the sniffing port and records the retention time, odor quality, and intensity of each eluting odorant.

-

Data Analysis: Correlate the sensory data with the chromatographic data from the chemical detector to identify the odor characteristics of each isomer.

Electrophysiological Recordings: Electroantennography (EAG) and Single Sensillum Recording (SSR)

Principle: EAG and SSR are electrophysiological techniques used to measure the responses of insect olfactory sensory neurons (OSNs) to volatile compounds. EAG measures the summated response of the entire antenna, while SSR records the activity of individual OSNs within a single sensillum. These techniques are invaluable for screening odorants and determining the specificity of olfactory receptors.

Methodology for EAG:

-

Insect Preparation: Anesthetize an insect (e.g., a moth or fly) by chilling. Excise an antenna and mount it between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

Stimulus Delivery: Deliver a continuous stream of purified, humidified air over the antenna. Puffs of air containing known concentrations of the cis-3-octen-1-ol isomers are introduced into the airstream.

-

Recording: Record the voltage changes across the antenna using a high-impedance amplifier. The amplitude of the negative deflection (the EAG response) is proportional to the number of responding OSNs.

Methodology for SSR:

-

Insect Preparation: Immobilize the insect.

-

Electrode Placement: Insert a sharpened tungsten recording electrode into the base of a single olfactory sensillum on the antenna. Insert a reference electrode into the insect's eye or another part of the body.

-

Stimulus Delivery: Deliver odorant stimuli as described for EAG.

-

Recording: Record the action potentials (spikes) from the OSNs within the sensillum.

-

Data Analysis: Analyze the change in spike frequency in response to the odorant stimulus compared to the baseline firing rate.

Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In olfaction research, it is used to model the interaction between an odorant molecule and an olfactory receptor (OR), providing insights into the structural basis of odorant recognition.

Methodology:

-

Receptor Modeling: As the crystal structures of most ORs are not available, a homology model of the target OR is typically built based on the known structure of a related G-protein coupled receptor (GPCR), such as bovine rhodopsin or the β2-adrenergic receptor.

-

Ligand Preparation: Generate 3D structures of the (R)- and (S)-enantiomers of cis-3-octen-1-ol and perform energy minimization.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of each enantiomer within the binding pocket of the modeled OR. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the odorant and specific amino acid residues in the receptor. This can help to explain the basis of enantiomeric selectivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Olfactory Signal Transduction Cascade.

Caption: GC-O Experimental Workflow.

Caption: In Silico Molecular Docking Procedure.

Conclusion and Future Directions

cis-3-Octen-1-ol is a commercially and biologically significant aroma compound. While its general olfactory profile is established, a detailed understanding of the perceptual differences between its (R)- and (S)-enantiomers is currently lacking in publicly available scientific literature. The provided experimental protocols offer a roadmap for researchers to investigate these differences. Future research should focus on:

-

Enantioselective Synthesis and Purification: Developing and publishing robust methods for the synthesis and separation of high-purity (R)- and (S)-cis-3-octen-1-ol is a critical first step.

-

Quantitative Sensory Analysis: Determining the odor thresholds and detailed odor profiles of the individual enantiomers through techniques like GC-O.

-

Receptor Screening: Identifying the specific olfactory receptors that respond to each enantiomer using in vitro assays (e.g., heterologous expression of ORs in cell lines) and in vivo techniques like EAG and SSR.

-

Computational Modeling: Employing molecular docking and dynamics simulations to elucidate the structural basis of enantiomeric discrimination at the receptor level.

Addressing these research gaps will not only advance our fundamental understanding of structure-odor relationships but also have practical implications for the flavor and fragrance industry, as well as in the development of novel insect attractants or repellents.

References

The Elusive 3-Octen-1-ol: A Technical Guide to its Natural Occurrence and Analysis

An in-depth examination of the current scientific knowledge on 3-octen-1-ol, a volatile organic compound found in a variety of natural sources. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its presence in nature, available quantitative data, and the analytical methods for its detection.

While its structural isomer, 1-octen-3-ol (B46169) (commonly known as mushroom alcohol), has been extensively studied, this compound remains a more enigmatic molecule in the world of natural products. This technical guide aims to collate the available scientific literature on the natural sources and occurrence of this compound, presenting the information in a clear and accessible format for a scientific audience.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a range of plant species, contributing to their characteristic aromas. It exists as two geometric isomers, (Z)-3-octen-1-ol (cis) and (E)-3-octen-1-ol (trans), both of which have been reported in nature.

Plants

The primary sources of naturally occurring this compound identified to date are within the plant kingdom, particularly in fruits and vegetables.

-

Passion Fruit (Passiflora edulis) : Both (Z)-3-octen-1-ol and (E)-3-octen-1-ol have been reported as constituents of passion fruit aroma.[1][2] The (E)-isomer, in particular, is considered a contributor to the green, floral, and fruity notes of yellow passion fruit.[2]

-

Apples (Malus domestica) and Pears (Pyrus communis) : (Z)-3-octen-1-ol is listed as a volatile compound found in ripe apples and pears, contributing to their complex scent profiles.[3]

-

Green Beans (Phaseolus vulgaris) : The characteristic "green" aroma of green beans is partially attributed to the presence of (Z)-3-octen-1-ol.[3]

-

Malpighia Species : The LOTUS natural products database reports the presence of oct-3-en-1-ol in Malpighia emarginata (acerola cherry) and Malpighia glabra.[4]

Fungi, Insects, and Animals

Despite extensive research into the volatile compounds of fungi and the role of semiochemicals in insects, there is currently a notable lack of specific reports identifying this compound in these organisms. The closely related isomer, 1-octen-3-ol, is, however, a well-known fungal volatile and insect attractant. Further research is required to determine if this compound also plays a role in the chemical ecology of these organisms.

Quantitative Data

A significant challenge in the study of this compound is the scarcity of quantitative data in the scientific literature. While its presence is often noted in qualitative volatile profiles, specific concentrations are rarely reported. This gap in knowledge highlights the need for more targeted quantitative studies to understand the significance of this compound in different natural sources.

Due to the limited quantitative data available for this compound, a comparative table is not feasible at this time. Researchers are encouraged to perform quantitative analysis on their specific matrices of interest.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants has not yet been definitively elucidated. However, it is widely hypothesized to be derived from the lipoxygenase (LOX) pathway, which is responsible for the formation of many C6 and C9 volatile compounds in plants, as well as the C8 compound 1-octen-3-ol in fungi and other organisms.

The proposed pathway, analogous to the formation of other "green leaf volatiles," would involve the following key steps:

-

Release of Fatty Acids : Polyunsaturated fatty acids, such as linoleic acid or linolenic acid, are released from cell membranes by lipases in response to tissue damage or other stimuli.

-

Hydroperoxidation : A lipoxygenase (LOX) enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming a fatty acid hydroperoxide. The position of oxygenation can vary depending on the specific LOX enzyme.

-

Cleavage : A hydroperoxide lyase (HPL) then cleaves the fatty acid hydroperoxide at a specific bond, generating a volatile aldehyde and a non-volatile oxo-acid.

-

Reduction : The resulting aldehyde is subsequently reduced to the corresponding alcohol, this compound, by an alcohol dehydrogenase (ADH).

The specific LOX and HPL enzymes involved in the formation of the 3-octenyl precursor, as well as the stereochemistry of the final product, remain to be determined.

References

Toxicological Profile of 3-Octen-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract